6-Methoxy-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1H-isoindol-3-amine is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound is characterized by an isoindole core with a methoxy group at the 6-position and an amine group at the 3-position. Its molecular formula is C9H10N2O, and it has a molecular weight of 162.19 g/mol .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-methoxy-1h-isoindol-3-amine, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a wide range of biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of an aromatic primary amine with a suitable anhydride or nitrile under controlled conditions. For instance, heating phthalonitrile with an excess of ammonia in methanol at 90–100°C in an autoclave can yield the desired isoindole structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial for sustainable industrial production .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole oxides.
Reduction: Reduction reactions can convert it into fully reduced isoindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Isoindole oxides.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindoles depending on the reagents used.
Scientific Research Applications
6-Methoxy-1H-isoindol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It finds applications in the synthesis of dyes, pigments, and polymer additives
Comparison with Similar Compounds
- 6-Methoxy-3-methylindole-2-carboxylate
- 4-Methoxy-1H-indole-2-carboxylate
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate
Comparison: 6-Methoxy-1H-isoindol-3-amine is unique due to its specific substitution pattern on the isoindole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
5-methoxy-3H-isoindol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-11-9(8)10/h2-4H,5H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHKFYHASHXFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.